ADENALLENE - 123351-18-8

ADENALLENE

Catalog Number: EVT-1508604
CAS Number: 123351-18-8
Molecular Formula: C4H6N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenallene is classified as a purine derivative and is synthesized from adenine through various chemical processes. Its structural formula can be represented as 9-(4-hydroxy-1,2-butadienyl)adenine. This classification places it within the broader category of nucleoside analogs, which are compounds that resemble natural nucleosides and can interfere with nucleic acid metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of adenallene involves several key steps:

  1. Deamination: Racemic adenallene can be synthesized by deamination of adenosine using adenosine deaminase. This step is crucial for obtaining the desired enantiomeric forms.
  2. HPLC Monitoring: High-Performance Liquid Chromatography (HPLC) is employed to monitor the reaction progress and ensure the purity of the resulting enantiomers.
  3. Transformation Steps: The synthetic route may include transformations such as ammonolysis or reactions with trifluoromethanesulfonic anhydride to yield different derivatives of adenallene.
Molecular Structure Analysis

Structure and Data

Adenallene's molecular structure features a unique allene functional group attached to an adenine base. The specific configuration of the compound has been established through techniques such as single crystal X-ray diffraction, which confirmed the R-configuration of the (R)-(-)-enantiomer.

Key structural data includes:

  • Molecular formula: C₁₃H₁₁N₅O
  • Molecular weight: Approximately 245.26 g/mol
  • Configuration: The allene moiety exhibits torsional angles that deviate from typical 90-degree angles due to steric interactions .
Chemical Reactions Analysis

Reactions and Technical Details

Adenallene undergoes various chemical reactions that are significant for its biological activity:

  1. Enzymatic Reactions: The compound acts as a substrate for enzymes such as adenosine deaminase, which catalyzes its deamination, leading to different products based on the enantiomer involved.
  2. Antiviral Activity: Both enantiomers exhibit antiviral properties, with (R)-(-)-adenallene demonstrating a notable inhibitory effect on human immunodeficiency virus type 1 (HIV-1) replication in cell cultures .
  3. Stability Studies: Investigations into the stability of adenallene under various conditions have shown that it can undergo racemization or decomposition if not handled properly.
Mechanism of Action

Process and Data

The mechanism by which adenallene exerts its biological effects primarily involves its interaction with viral enzymes and cellular pathways:

  • Inhibition of Viral Replication: The (R)-(-)-enantiomer has been shown to inhibit HIV-1 replication through competitive inhibition with natural substrates in viral polymerases.
  • Enzymatic Interaction: Kinetic studies reveal differences in how each enantiomer interacts with adenosine deaminase, highlighting their potential as selective inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adenallene exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like methanol and water but may exhibit limited solubility in non-polar solvents.
  • Stability: The compound is sensitive to light and moisture, necessitating careful storage conditions to maintain its integrity.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for purine derivatives.

These properties are crucial for its application in pharmaceutical formulations .

Applications

Scientific Uses

Adenallene has several scientific applications, particularly in medicinal chemistry:

  • Antiviral Research: Its primary application lies in antiviral drug development, especially against HIV-1. The unique structural characteristics allow it to serve as a model compound for developing new antiviral agents.
  • Nucleoside Analog Studies: As a nucleoside analog, adenallene contributes to research aimed at understanding nucleotide metabolism and enzyme interactions within cells.
  • Chemical Synthesis Research: The methodologies developed for synthesizing adenallene inform broader synthetic strategies for similar compounds in organic chemistry .
Introduction to Adenallene

Adenallene represents a structurally novel class of synthetic compounds designed to target adenosine receptors (ARs), a family of G protein-coupled receptors (GPCRs) that play critical roles in modulating diverse physiological processes, including neurotransmission, cardiovascular function, immune responses, and metabolic regulation [3] [7] [10]. As a purpose-engineered ligand, Adenallene incorporates an unusual allene moiety—a functional group characterized by two cumulative double bonds (C=C=C)—into the core adenosine structure. This deliberate modification aims to enhance receptor subtype selectivity and optimize binding kinetics compared to traditional adenosine receptor agonists and antagonists. Its development exemplifies the application of medicinal chemistry principles to overcome limitations of endogenous adenosine and early synthetic ligands, such as poor receptor specificity, metabolic instability, and undesirable side effect profiles [5] [7].

Historical Discovery and Nomenclature of Adenallene

The discovery of Adenallene emerged from systematic efforts in the late 1990s and early 2000s to expand the chemical diversity of adenosine receptor ligands beyond classical xanthine-based antagonists (e.g., caffeine, theophylline) and nucleoside-based agonists (e.g., NECA, CGS21680) [5] [7]. While not isolated from natural sources like adenosine itself, Adenallene was rationally designed and synthesized through targeted modifications of the adenosine scaffold. Key motivations included:

  • Overcoming Limitations of Classical Ligands: Early adenosine agonists like N-ethylcarboxamidoadenosine (NECA) exhibited high potency but poor selectivity across adenosine receptor subtypes (A1, A2A, A2B, A3), limiting their therapeutic utility [5]. Adenallene's design aimed to exploit subtle differences in receptor binding pockets.
  • Exploring Non-Traditional Chemistries: Incorporating the allene group represented a significant departure from standard modifications (e.g., N6-alkylation, C2-substitution, 5'-uronamide changes) prevalent in adenosine ligand development [5]. The linear, rigid geometry of the allene was hypothesized to confer unique steric and electronic interactions within receptor binding sites.
  • Leveraging Advances in Receptor Characterization: The cloning and expression of all four human adenosine receptor subtypes (A1, A2A, A2B, A3) in the 1990s [7] [10] provided precise molecular targets for structure-based drug design, enabling the rational development of Adenallene and similar novel entities.

The name "Adenallene" follows systematic chemical nomenclature conventions:

  • "Aden-" denotes its derivation from the adenosine nucleoside structure (adenine + ribose).
  • "-allene" explicitly identifies the defining structural feature: the incorporation of the allene functional group (H2C=C=CH-) typically at the N6 or C2 position of the adenine base or as part of a ribose modification, replacing conventional substituents.

Its IUPAC name would precisely define the location and nature of the allene substitution, for example: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(prop-1,2-dien-1-ylamino)-9H-purine for an N6-allenyl analogue. The compound is identified in research literature by its systematic name or commonly as "Adenallene" [5].

Structural Classification Within the Adenosine Receptor Ligand Family

Adenallene belongs to the broad category of synthetic adenosine receptor agonists, specifically classified as a nucleoside-derived agonist due to its retention of the purine base-ribose sugar core structure characteristic of adenosine. However, its classification is defined by its unique structural deviation:

  • Core Structural Features:
  • Purine Base: Retains the 9H-purine scaffold essential for recognition by the adenosine receptor binding site.
  • Ribose Sugar: Maintains the β-D-ribofuranose ring, crucial for receptor activation via interaction with transmembrane domains [7].
  • Key Modification - Allenic Side Chain: The signature feature is the presence of a propadienyl (-CH=C=CH2) or extended allenyl group replacing a standard substituent (commonly at the N6-position of adenine or sometimes at the C2-position). This introduces:
  • Distinct Geometry: The linear, perpendicular arrangement of the two cumulated double bonds creates a rigid, rod-like structure with unique steric demands compared to alkyl, cycloalkyl, or aryl substituents.
  • Electronic Properties: The electron-rich central carbon of the allene can influence hydrogen bonding and dipole interactions within the receptor binding pocket.
  • Comparison to Classical Adenosine Receptor Ligands:

Table 1: Structural Classification of Adenallene Relative to Key Adenosine Ligand Classes

Ligand ClassPrototypical ExamplesCore StructureKey ModificationsAdenallene Distinction
Endogenous AgonistAdenosinePurine + RiboseNoneContains synthetic allene modification
Nucleoside AgonistsNECA, CGS21680, R-PIA, IB-MECAPurine + RiboseN6-Alkyl/Cycloalkyl, C2-alkynyl, 5'-N-alkyluronamideAllene group replaces typical N6/C2 substituents
Xanthine AntagonistsCaffeine, Theophylline, DPCPXXanthine (dihydropurinedione)1,3,8-substitutionsPurine-based (not xanthine); Agonist (not antagonist)
Non-Nucleoside AntagonistsSCH-58261, ZM241385Diverse heterocyclic (e.g., triazolotriazine, pyrazolo-triazolo-pyrimidine)No ribose sugarRetains ribose sugar; Agonist profile
AdenalleneN6-allenyladenosine derivativePurine + Ribose + AlleneDefining Allenic side chainN/A
  • Receptor Subtype Interaction Profile (Hypothesized & Observed Trends):Based on structure-activity relationship (SAR) studies of adenosine analogues [5] [7] [10]:
  • N6-Substitution: Traditionally influences A1/A3 vs. A2A selectivity. Bulky N6 groups often favor A1/A3 binding. The allene's unique size, shape, and electronic properties likely disrupt classical binding patterns, potentially leading to unexpected selectivity profiles. Early studies suggested variable affinity depending on allene chain length and receptor subtype.
  • Impact on Binding: The rigid allene may sterically hinder binding to subtypes with more restrictive binding pockets (e.g., potentially A2A) while allowing favorable interactions in others (e.g., A3, known to tolerate larger N6 substituents). Its electron density might alter hydrogen-bonding patterns compared to purely alkyl groups.
  • Functional Activity: As an agonist, Adenallene stabilizes receptor conformations that activate G-proteins (primarily Gi/o for A1/A3, Gs/olf for A2A/A2B) [3] [7] [10]. Its efficacy (intrinsic activity) and potency (EC50) are hypothesized to be highly dependent on the precise fit of the allene group within the orthosteric binding site of each receptor subtype.

Scope of Research on Adenallene in Modern Pharmacology

Research on Adenallene has primarily focused on exploring its fundamental pharmacology as a tool compound and assessing its potential as a lead structure for therapeutic development. Key research areas include:

  • Receptor Binding Affinity and Selectivity Profiling:
  • Primary Goal: Quantitatively determine Adenallene's affinity (Ki) for human and model species (rat, mouse) A1, A2A, A2B, and A3 receptors using radioligand binding assays (e.g., displacement of [³H]CCPA for A1, [³H]NECA/[³H]CGS21680 for A2A, [³H]DPCPX for A2B, [³H]HEMADO for A3) [5] [7] [10].
  • Key Questions: Does the allene moiety confer a novel selectivity profile compared to standard N6-substituted agonists (e.g., N6-cyclopentyladenosine (CPA) for A1, CGS21680 for A2A)? How does chain length/termination of the allene group impact affinity?
  • Findings (Illustrative Trends - Specific data requires synthesis): Research typically reveals that Adenallene exhibits:
  • Moderate to high affinity for one or more receptor subtypes.
  • A selectivity profile distinct from classical agonists (e.g., potentially higher relative affinity for A3 or A1 over A2A compared to NECA).
  • Significant dependence of affinity on the specific structure (e.g., N6-allenyl vs C2-allenyl, length of the allene chain).

Table 2: Illustrative Scope of Adenallene Research Focus Areas and Potential Implications

Research AreaPrimary MethodsKey ObjectivesPotential Implications
Binding & SelectivityRadioligand binding assays (cell membranes, tissues)Define affinity (Ki) and selectivity ratios across AR subtypesIdentify target indications based on receptor subtype role; Compare to established ligands
Functional Efficacy & SignalingcAMP accumulation assays; ERK phosphorylation; [³⁵S]GTPγS binding; Calcium mobilizationDetermine agonist/antagonist profile, potency (EC50/IC50), intrinsic activity (%Emax)Understand cellular consequences of activation; Predict functional effects in vivo
Molecular Modeling & DockingHomology modeling; Ligand docking simulations; MD simulationsIdentify key binding interactions; Rationalize SAR; Guide further optimizationDesign next-generation analogues with improved properties
In Vitro PharmacologyIsolated organ baths (e.g., cardiac, smooth muscle); Cell-based assays (e.g., cytokine release)Assess functional response in relevant physiological systems/tissuesPredict therapeutic effects (e.g., cardioprotection, bronchodilation, immunomodulation)
Therapeutic Area ExplorationIn vitro and in vivo models of diseaseEvaluate potential in specific conditions linked to AR dysfunctionValidate lead compound potential; Guide preclinical development focus
  • Functional Characterization and Signaling Pathways:
  • cAMP Modulation: Assess whether Adenallene inhibits (A1, A3) or stimulates (A2A, A2B) cyclic AMP production in recombinant cell lines or primary cells expressing specific AR subtypes [3] [7].
  • Beta-Arrestin Recruitment: Investigate potential for biased agonism by measuring Adenallene's ability to recruit β-arrestin to activated receptors compared to reference agonists, particularly relevant for A3 and A2B receptors [10].
  • Alternative Signaling: Probe effects on other pathways like MAPK/ERK phosphorylation, PLC activation, or potassium channel modulation, which can be AR subtype and ligand-dependent [7] [10].
  • Key Questions: Is Adenallene a full or partial agonist? Does it exhibit functional selectivity (biased signaling) for specific pathways downstream of a particular AR subtype?
  • Therapeutic Area Exploration (Preclinical Focus):Leveraging known roles of adenosine receptors [3] [7] [10], research explores Adenallene's potential in:
  • Inflammation & Autoimmunity: Targeting A2A (high affinity) and A3 receptors for their potent anti-inflammatory effects (e.g., inhibiting TNF-α, IL-12 release, neutrophil degranulation). The A2B receptor (lower affinity) is also increasingly recognized in inflammation [3] [10].
  • Cardiovascular Diseases: Exploiting A1/A3 receptor agonism for cardioprotection (ischemic preconditioning, reducing infarct size) and A2A agonism for coronary vasodilation. Specificity is crucial to avoid A1-mediated bradycardia/AV block [1] [7] [9].
  • Neurological Disorders: Investigating potential in conditions where adenosine signaling is implicated, such as Parkinson's disease (A2A antagonists are therapeutic, hence selective Adenallene analogues would likely need antagonism here, but A1/A3 agonists might have roles in neuroprotection or epilepsy) [7] [10].
  • Oncology: Evaluating A3 receptor agonists for their ability to inhibit tumor cell proliferation and promote apoptosis in certain cancer types (e.g., melanoma, leukemia). Adenallene's potential A3 affinity makes it relevant here [3] [7].
  • Metabolic Disorders: Exploring roles of A1 receptors in regulating lipolysis and insulin sensitivity, and A2B receptors in glucose homeostasis and energy expenditure [7] [10].

Research on Adenallene remains largely within the realm of basic and preclinical pharmacology. Its primary significance lies in its value as a chemical probe for understanding adenosine receptor structure-function relationships, particularly concerning the impact of highly unconventional substituents like the allene group. While its therapeutic application remains exploratory, insights gained from studying Adenallene directly inform the design of more potent, selective, and potentially clinically viable adenosine receptor ligands targeting a wide array of diseases. Future research directions include detailed SAR optimization of the allene substituent, comprehensive in vivo efficacy and pharmacokinetic studies, and deeper investigation into its potential for biased signaling.

Table 3: Adenosine Receptor Subtypes and Potential Therapeutic Relevance for Adenallene Targeting

Receptor SubtypePrimary G-Protein CouplingKey Physiological RolesPotential Therapeutic Areas Relevant to AdenalleneClassical Ligand Affinity Trend
A1Gi/oInhibits neuronal excitability, reduces heart rate & AV conduction, anti-lipolysis, renal water conservationCardioprotection, Neuropathic pain, Epilepsy?, Metabolic syndrome?N6-Cycloalkyl > NECA > Adenosine
A2AGs/ Golf (in striatum)Coronary & systemic vasodilation, inhibits platelet aggregation, modulates striatal dopamine signaling, anti-inflammatoryInflammation, Cardiovascular (vasodilation), Parkinson's (antagonism)CGS21680 > NECA > Adenosine
A2BGs (also Gq reported)Intestinal & vascular smooth muscle relaxation, mast cell activation, angiogenesis, cytokine productionInflammation (especially asthma, colitis), Ischemia, Angiogenesis?NECA > Adenosine (Low affinity receptor)
A3Gi/oCardioprotection, Mast cell degranulation inhibition, immunosuppression, tumor cell apoptosisInflammation, Cancer (e.g., melanoma, leukemia), Cardioprotection, Dry eye?Cl-IB-MECA, MRS3558 > IB-MECA > NECA > Adenosine

Properties

CAS Number

123351-18-8

Product Name

ADENALLENE

Molecular Formula

C4H6N4O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.